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Compound of Interest

Compound Name:
3-Chloro-4-methylaniline

hydrochloride

CAS No.: 7745-89-3

Cat. No.: B1203087 Get Quote

Executive Summary: The Divergence of Toxicity
Chlorinated anilines (CAs) act as critical intermediates in the synthesis of APIs (e.g.,

chlorhexidine), herbicides (e.g., propanil), and dyes. While they share a common aniline core,

the position and number of chlorine substituents dictate a sharp divergence in their

toxicological profiles.

Hematotoxicity (Methemoglobinemia): Driven by para-substitution. 4-Chloroaniline (4-CA) is

the most potent isomer, facilitating rapid N-hydroxylation.

Nephrotoxicity: Driven by meta-substitution patterns that favor specific bioactivation

pathways in the kidney. 3,5-Dichloroaniline (3,5-DCA) is the reference nephrotoxicant,

targeting the proximal tubule (S3 segment).

Genotoxicity:4-CA exhibits clear mutagenic potential (Ames positive, splenic tumors),

whereas ortho- isomers often show reduced genotoxicity due to steric hindrance of the

amino group.

Structure-Activity Relationship (SAR) Analysis
The toxicity of CAs is governed by the electron-withdrawing nature of chlorine and its steric

impact on metabolic enzymes (CYP450).
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Table 1: Comparative Toxicological Potency
Compound CAS No.

Primary
Toxicity

LD50 (Oral,
Rat)

MetHb
Potency

Target
Organ

Aniline 62-53-3
Hematotoxicit

y
~440 mg/kg High Spleen, RBC

2-

Chloroaniline

(2-CA)

95-51-2

Moderate

Hematotoxicit

y

~1000 mg/kg Low Spleen

3-

Chloroaniline

(3-CA)

108-42-9
Hematotoxicit

y
~256 mg/kg Moderate

Spleen,

Kidney

4-

Chloroaniline

(4-CA)

106-47-8

Severe

Hematotoxicit

y

~300 mg/kg Very High Spleen, Liver

3,4-

Dichloroanilin

e

95-76-1
Mixed (Heme

+ Renal)
~500 mg/kg High RBC, Kidney

3,5-

Dichloroanilin

e

626-43-7

Severe

Nephrotoxicit

y

~1600 mg/kg Moderate Kidney (S3)

Mechanistic Insight:

Para-Position (4-CA): The para-Cl atom blocks p-hydroxylation (a detoxification route),

forcing metabolism toward N-hydroxylation. The resulting N-hydroxy-4-chloroaniline is a

potent ferrihemoglobin-forming agent.

Ortho-Position (2-CA): Steric hindrance near the amine group impedes N-hydroxylation by

CYP2E1, resulting in lower MetHb formation compared to 4-CA.

Meta-Substitution (3,5-DCA): This specific pattern facilitates ring oxidation to aminophenols

(e.g., 4-amino-2,6-dichlorophenol) within the kidney, leading to direct tubular necrosis.
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Mechanism of Action: Hematotoxicity vs.
Nephrotoxicity
Understanding the metabolic fate is crucial for predicting toxicity in novel drug candidates

containing aniline moieties.

The Hemotoxic Cycle (Methemoglobinemia)
The hallmark of aniline toxicity is the oxidation of ferrous heme (

) to ferric heme (

), which cannot bind oxygen.[1] This is not direct; it requires bioactivation.
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Figure 1: The Redox Cycle of Chloroaniline-induced Methemoglobinemia. The N-hydroxy

metabolite cycles between the hydroxylamine and nitroso forms, continuously generating

MetHb.

Nephrotoxicity of 3,5-DCA
Unlike 4-CA, 3,5-DCA toxicity is localized to the kidney.

Bioactivation: Occurs partly in the liver but significantly in the kidney via renal CYPs or

prostaglandin H synthase.

Key Metabolite:3,5-dichlorophenylhydroxylamine and 4-amino-2,6-dichlorophenol.
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Effect: Covalent binding to renal proteins and depletion of glutathione in the S3 segment of

the proximal tubule, causing acute tubular necrosis (ATN).

Validated Experimental Protocols
To ensure data reproducibility and trustworthiness, the following protocols utilize self-validating

controls.

Protocol A: In Vitro Assessment of Methemoglobin
Potential
Purpose: Rank the hematotoxic potency of aniline derivatives before in vivo testing. System:

Co-incubation of Rat Liver Microsomes (RLM) with Human Erythrocytes.

Reagents:

Pooled Human RBCs (washed 3x in PBS).

Rat Liver Microsomes (Source of CYP2E1).

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

Positive Control: 4-Chloroaniline (100 µM).

Negative Control: Aniline derivative without NADPH.

Workflow:

Preparation: Suspend washed RBCs to a hematocrit of 40% in phosphate buffer (pH 7.4).

Incubation Mix: Combine 1.0 mL RBC suspension, 0.5 mg/mL microsomal protein, and test

compound (10–500 µM).

Activation: Initiate reaction by adding NADPH regenerating system. Incubate at 37°C in a

shaking water bath.

Sampling: At T=0, 30, 60, and 120 min, withdraw 100 µL aliquots.
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Lysis & Measurement: Lyse aliquot in 2 mL hypotonic buffer (distilled water + 0.1% Triton X-

100).

Quantification: Measure absorbance at 630 nm (MetHb) and 540 nm (OxyHb).

Calculation: % MetHb =

(Where F is a spectrophotometric factor derived from 100% MetHb standard created using
Potassium Ferricyanide).

Self-Validation Check: The control without NADPH must show <2% MetHb increase. If higher,

the compound is a direct oxidant, not a metabolite-driven toxicant.

Protocol B: Ex Vivo Renal Cortical Slice Assay
(Nephrotoxicity)
Purpose: Distinguish specific nephrotoxicants (like 3,5-DCA) from general cytotoxins. System:

Precision-cut kidney slices (PCKS).

Workflow:

Harvest: Rapidly remove kidneys from male F344 rats. Place in ice-cold Krebs-Henseleit

buffer.

Slicing: Prepare 250 µm thick cortical slices using a Krumdieck tissue slicer.

Exposure: Incubate slices in 12-well plates with oxygenated media + Test Compound (0, 0.1,

0.5, 1.0 mM) for 2-4 hours at 37°C.

Functional Assay (Organic Ion Transport):

Add [³H]-PAH (p-aminohippurate) and [¹⁴C]-TEA (tetraethylammonium) for the final 30

minutes.

Rationale: PAH and TEA uptake requires active ATP-dependent transport (OAT/OCT

transporters). Toxicity causes ATP depletion or membrane damage, halting uptake.

Data Output: Calculate Slice-to-Medium (S/M) ratio.
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Interpretation: A decrease in S/M ratio compared to control indicates early proximal tubule

injury. 3,5-DCA typically inhibits PAH uptake at concentrations where 4-CA has minimal

effect.

Genotoxicity & Regulatory Implications[2]
NTP & IARC Findings:

4-Chloroaniline: Classified as a carcinogen in animal models.

Rats: Splenic sarcomas (fibrosarcomas) due to chronic heme turnover and iron overload

(hemosiderosis) in the spleen.

Mice: Hepatocellular carcinomas.

Genotoxicity Profile:

Salmonella (Ames): Positive (Strain TA98 with S9 activation).

Micronucleus Assay: Positive in bone marrow.

Decision Logic for Drug Design: If a drug candidate releases a chlorinated aniline metabolite:

Avoidpara-chloro substitution if possible to reduce MetHb risk.

Avoid 3,5-dichloro substitution to minimize specific nephrotoxicity.

Preferortho-substitution or bulky groups that sterically hinder N-hydroxylation.
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Evaluate Chlorinated Aniline
Structure

Is Cl in Para (4) position?

Is Cl in Meta (3,5) positions?

No

HIGH RISK: Methemoglobinemia
(Genotoxicity Concern)

Yes

HIGH RISK: Nephrotoxicity
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Yes

LOWER RISK: Monitor for
secondary effects

No
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Figure 2: Structural Alert Decision Tree for Chlorinated Anilines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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